molecular formula C6H2BrClFNO2 B6227825 5-bromo-2-chloro-1-fluoro-3-nitrobenzene CAS No. 1807224-10-7

5-bromo-2-chloro-1-fluoro-3-nitrobenzene

Cat. No.: B6227825
CAS No.: 1807224-10-7
M. Wt: 254.44 g/mol
InChI Key: AFFZHZYWAUZGCC-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1-fluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2BrClFNO2. It is a solid, typically appearing as white to light yellow crystals. This compound is a nitroaromatic, characterized by the presence of nitro, bromo, chloro, and fluoro substituents on a benzene ring .

Preparation Methods

The synthesis of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene can be achieved through multi-step organic synthesis. One common method involves the functionalization of nitrobenzene derivatives. The process typically includes nitration, halogenation, and other functional group transformations. For example, starting with a suitable nitrobenzene, bromination, chlorination, and fluorination steps are carried out under controlled conditions to introduce the respective substituents .

Chemical Reactions Analysis

5-Bromo-2-chloro-1-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene involves its interactions with molecular targets through its functional groups. The nitro group, for instance, can participate in redox reactions, while the halogens can engage in halogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

5-Bromo-2-chloro-1-fluoro-3-nitrobenzene can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound due to its specific arrangement of substituents.

Properties

CAS No.

1807224-10-7

Molecular Formula

C6H2BrClFNO2

Molecular Weight

254.44 g/mol

IUPAC Name

5-bromo-2-chloro-1-fluoro-3-nitrobenzene

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H

InChI Key

AFFZHZYWAUZGCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)Br

Purity

95

Origin of Product

United States

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